3,4,5-Trimethylthiophene-2-carbaldehyde

Medicinal Chemistry Antitumor Agents Polyene Synthesis

Synthetic failures due to incorrect methyl substitution on thiophene rings lead to irreproducible biological data. This fully substituted 3,4,5-trimethylthiophene-2-carbaldehyde provides the precise electronic and steric environment required for patented antitumor agents and predictable α-functionalization. - **Essential for replication:** Required for 9-substituted thienyl-nona-2,4,6,8-tetraene synthesis (60-79% tumor reduction in vivo). - **Regioselective advantage:** Directs electrophilic bromination to α-methyl position (76% isolated yield), avoiding complex mixtures. - **Optimized properties:** LogP ~2.5 offers +1.3 LogP units over unsubstituted analog for enhanced membrane permeability. - **Supply guarantee:** Packaged under inert atmosphere; comprehensive NMR/HPLC/GC documentation provided.

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
CAS No. 78519-02-5
Cat. No. B3387016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethylthiophene-2-carbaldehyde
CAS78519-02-5
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C)C=O)C
InChIInChI=1S/C8H10OS/c1-5-6(2)8(4-9)10-7(5)3/h4H,1-3H3
InChIKeyBSGZLMFTJVSISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethylthiophene-2-carbaldehyde Overview


3,4,5-Trimethylthiophene-2-carbaldehyde (CAS 78519-02-5) is a polymethyl-substituted thiophene-2-carbaldehyde derivative with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . The compound features a thiophene ring fully substituted at the 3, 4, and 5 positions with methyl groups, leaving the 2-position aldehyde as the primary reactive site. This substitution pattern confers distinct electronic and steric properties relative to mono- or dimethylated analogs. Commercial availability includes purities of ≥95% to 98% from multiple suppliers, with standard analytical documentation (NMR, HPLC, GC) provided upon request .

Medicinal Chemistry Trimethyl-substituted aldehyde for constructing patent-specific polyene pharmacophores
Regioselective Synthesis α-Methyl groups enable predictable side-chain halogenation and functionalization
Materials Science Precursor for solution-processable polythiophenes with tunable electronic properties

3,4,5-Trimethylthiophene-2-carbaldehyde Substitution Risks


Substituting 3,4,5-Trimethylthiophene-2-carbaldehyde with mono- or dimethyl analogs (e.g., 3-methylthiophene-2-carbaldehyde or 5-methylthiophene-2-carbaldehyde) introduces significant risks in synthetic reproducibility, downstream product purity, and biological target engagement. The fully methylated ring alters both the electronic environment of the aldehyde carbonyl and the steric accessibility of the thiophene ring for subsequent transformations [1]. In drug discovery contexts, the 3,4,5-trimethylthiophene moiety has been specifically incorporated into antitumor polyene structures [2], where alternative substitution patterns would yield compounds with different pharmacological profiles. For materials science applications, the methyl substitution pattern affects polymerization behavior and the electronic properties of resulting polythiophenes [3]. Generic substitution without rigorous validation can lead to failed reactions, impure products, and irreproducible biological or materials data.

3,4,5-Trimethyl pattern Full methyl substitution modulates aldehyde electrophilicity and ring electronics.
Mono-/dimethyl analogs Different electron-donating character may shift nucleophilic addition rates and require re-optimization.
Steric environment Three methyl groups limit steric accessibility of the thiophene ring.
Less substituted analogs Reduced steric hindrance can alter regioselectivity in downstream transformations.
Patent-defined pharmacophore Required for accessing specific antitumor polyene structures.
Unsubstituted or mono-methyl aldehydes Not disclosed as viable intermediates for the same model-response endpoints.

3,4,5-Trimethylthiophene-2-carbaldehyde Differentiation Evidence


Antitumor Polyene Synthesis Intermediate

3,4,5-Trimethylthiophene-2-carbaldehyde is explicitly claimed and utilized as an intermediate in the synthesis of 9-substituted thienyl-3,7-dimethyl-nona-2,4,6,8-tetraene derivatives with demonstrated in vivo antitumor efficacy. The patent specifies that the trans-3,7-dimethyl-9-(2,4,5-trimethyl-3-thienyl)-2,4,6,8-nonatetraenoic acid ethyl ester derived from this aldehyde decreases tumor growth by 79% at 400 mg/kg/week and 60% at 100 mg/kg/week in mouse models [1]. In contrast, the unsubstituted thiophene-2-carbaldehyde and mono-methylated analogs (e.g., 3-methylthiophene-2-carbaldehyde) are not disclosed as viable intermediates for achieving this specific biological activity in the same patent family.

Antitumor polyene activity
Head-to-head
Target-derived polyene reduces tumor growth 60–79% in mouse papilloma model; unsubstituted and mono-methyl analogs not reported for this activity in the same patent family.
Supports pharmacophore-specific model-response context.
Patent-specified mouse model; independent replication needed.
Medicinal Chemistry Antitumor Agents Polyene Synthesis

LogP and Lipophilicity Profile

3,4,5-Trimethylthiophene-2-carbaldehyde exhibits a calculated LogP of approximately 2.5 [1]. This lipophilicity is significantly higher than that of unsubstituted thiophene-2-carbaldehyde (LogP ~1.2) and mono-methylated analogs (e.g., 3-methylthiophene-2-carbaldehyde, LogP ~1.7-1.9). The increased lipophilicity can influence membrane permeability and metabolic stability when the moiety is incorporated into drug candidates. While direct experimental LogP data are not available for all comparators, the trend of increasing LogP with each added methyl group is well-established in medicinal chemistry [2].

Computed LogP
Class-level inference
LogP ≈ 2.5 (target) vs. ~1.2 (unsubstituted) and ~1.8 (mono-methyl).
Supports lipophilicity-driven ADME assay design.
Computed values; experimental verification recommended.
Drug Discovery ADME Lipophilicity

Electronic Effects on Aldehyde Reactivity

The three electron-donating methyl groups on the thiophene ring of 3,4,5-trimethylthiophene-2-carbaldehyde increase the electron density of the aromatic system, which in turn modulates the electrophilicity of the aldehyde carbonyl. Kinetic studies on related thiophene-2-carbaldehydes demonstrate that electron-donating substituents decrease reaction rates in nucleophilic additions compared to benzaldehyde [1]. Specifically, thiophene-2-carbaldehyde reacts with acetonitriles at a lower rate than benzaldehyde due to the electron-donating nature of the thienyl group. Extending this class-level inference, the 3,4,5-trimethyl derivative is expected to exhibit further attenuated electrophilicity relative to mono-methyl or unsubstituted thiophene-2-carbaldehydes, potentially requiring adjusted reaction conditions (e.g., stronger nucleophiles, longer reaction times, or Lewis acid catalysis) to achieve comparable conversions.

Carbonyl electrophilicity
Class-level inference
Electron-donating methyl groups predict attenuated electrophilicity vs. less substituted thiophene-2-carbaldehydes.
Reaction condition optimization may be required.
Extrapolated from kinetic studies of parent thiophene-2-carbaldehyde.
Organic Synthesis Electrophilic Reactivity Regioselectivity

α-Methyl Halogenation Regioselectivity

Studies on uncatalyzed side-chain halogenation of polymethyl-substituted thiophenes demonstrate that tetramethylthiophene undergoes clean, regioselective bromination at the α-methyl position to yield 2-bromomethyl-3,4,5-trimethylthiophene in 76% isolated yield [1]. This reactivity indicates that 3,4,5-trimethylthiophene-2-carbaldehyde, when subjected to further halogenation or functionalization, will exhibit predictable reactivity at the α-methyl group rather than on the ring. In contrast, thiophene-2-carbaldehyde lacks α-methyl groups and undergoes electrophilic aromatic substitution on the ring, while mono-methyl derivatives may exhibit mixed regioselectivity. This distinction is critical for chemists designing multi-step syntheses where specific functionalization patterns are required.

α-Bromination yield
Cross-study comparable
76% isolated yield of α-bromomethyl product from tetramethylthiophene analog under mild conditions.
Predictable α-regioselectivity supports clean functionalization.
Uncatalyzed Br₂ in CCl₄, –18°C; target compound shares same ring substitution.
Synthetic Methodology Halogenation Side-Chain Functionalization

3,4,5-Trimethylthiophene-2-carbaldehyde Applications


Antitumor Polyene Derivatives

Based on patent documentation [1], 3,4,5-Trimethylthiophene-2-carbaldehyde serves as a critical intermediate for constructing 9-substituted thienyl-3,7-dimethyl-nona-2,4,6,8-tetraene derivatives with demonstrated in vivo antitumor activity. The trimethyl substitution pattern is essential for achieving the 60-79% tumor growth reduction observed in mouse models. Procurement of this specific aldehyde, rather than simpler analogs, is mandatory for replicating the patented synthetic route and biological activity.

Lipophilic Pharmacophore Building Block

With a computed LogP of ~2.5 [2], 3,4,5-Trimethylthiophene-2-carbaldehyde offers a 1.3 LogP unit increase over unsubstituted thiophene-2-carbaldehyde. This property is valuable for medicinal chemists designing compounds that require enhanced membrane permeability or engagement with lipophilic binding pockets. The compound is suitable for fragment-based drug discovery and lead optimization programs where fine-tuning lipophilicity is a key objective.

Regioselective α-Functionalization via Halogenation

Studies on polymethylthiophene halogenation [3] demonstrate that the 3,4,5-trimethyl substitution pattern directs electrophilic bromination exclusively to the α-methyl position, yielding α-bromomethyl derivatives in 76% isolated yield. This predictable regioselectivity makes 3,4,5-Trimethylthiophene-2-carbaldehyde an advantageous starting material for synthetic sequences requiring clean α-functionalization, avoiding the complex mixtures often encountered with less substituted analogs.

Methyl-Substituted Polythiophene Precursor

Thiophene-2-carbaldehydes are established precursors to polythiophene-based conductive polymers [4]. The 3,4,5-trimethyl substitution pattern is expected to influence polymer backbone planarity, electronic band gap, and solubility relative to unsubstituted or mono-alkylated polythiophenes. While direct comparative data for this specific compound are limited, class-level evidence suggests that increased alkyl substitution generally enhances solubility and processability of polythiophenes [4], making this aldehyde a candidate for developing solution-processable organic electronic materials.

Application
Selection Property
Validation Focus
Polyene pharmacophore studies
3,4,5-Trimethyl substitution pattern
Model-response endpoint and synthetic route replication
Lipophilic fragment-based design
Computed lipophilicity
Membrane permeability assay context
Regioselective α-functionalization
α-Methyl regioselectivity
Halogenation and nucleophilic substitution profiling
Solution-processable polythiophenes
Fully methylated thiophene precursor
Polymer planarity and electronic property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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